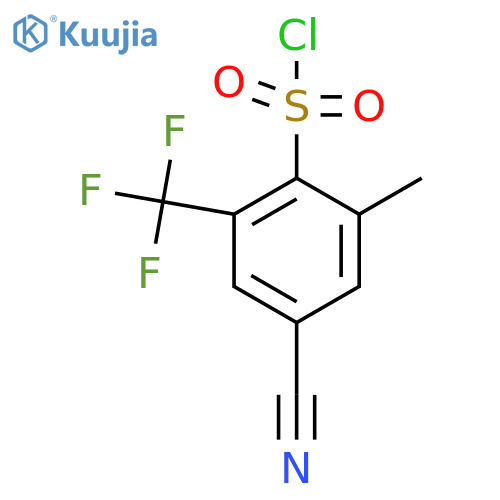

Cas no 1807237-80-4 (4-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride)

1807237-80-4 structure

商品名:4-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride

CAS番号:1807237-80-4

MF:C9H5ClF3NO2S

メガワット:283.654710531235

CID:5003321

4-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 4-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride

-

- インチ: 1S/C9H5ClF3NO2S/c1-5-2-6(4-14)3-7(9(11,12)13)8(5)17(10,15)16/h2-3H,1H3

- InChIKey: KSYIUXSKLSPHJR-UHFFFAOYSA-N

- ほほえんだ: ClS(C1C(C)=CC(C#N)=CC=1C(F)(F)F)(=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 433

- トポロジー分子極性表面積: 66.3

- 疎水性パラメータ計算基準値(XlogP): 2.9

4-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010011816-500mg |

4-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride |

1807237-80-4 | 97% | 500mg |

863.90 USD | 2021-07-06 | |

| Alichem | A010011816-1g |

4-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride |

1807237-80-4 | 97% | 1g |

1,519.80 USD | 2021-07-06 | |

| Alichem | A010011816-250mg |

4-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride |

1807237-80-4 | 97% | 250mg |

504.00 USD | 2021-07-06 |

4-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride 関連文献

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Ping Tong Food Funct., 2020,11, 628-639

1807237-80-4 (4-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride) 関連製品

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1189426-16-1(Sulfadiazine-13C6)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量